molecular formula C23H22N2O2S B2385141 N-(3,4-dimethylphenyl)-2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]acetamide CAS No. 765285-07-2

N-(3,4-dimethylphenyl)-2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]acetamide

Cat. No.: B2385141
CAS No.: 765285-07-2
M. Wt: 390.5
InChI Key: MCIAODXGSVFCRQ-ZVHZXABRSA-N
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Description

This compound features a benzamide-acetamide pharmacophore with a 3,4-dimethylphenyl group, a sulfanyl linker, and a (E)-configured 2-hydroxyphenyl Schiff base moiety. The hydroxyphenyl group may enhance hydrogen-bonding interactions, while the sulfanyl bridge could influence solubility and electronic properties. Though direct data on its bioactivity are absent in the provided evidence, analogs with similar scaffolds exhibit urease inhibition () and structural relevance to penicillin derivatives (), hinting at its possible pharmacological utility .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[4-[(2-hydroxyphenyl)methylideneamino]phenyl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S/c1-16-7-8-20(13-17(16)2)25-23(27)15-28-21-11-9-19(10-12-21)24-14-18-5-3-4-6-22(18)26/h3-14,26H,15H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIAODXGSVFCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)N=CC3=CC=CC=C3O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765285-07-2
Record name N-(3,4-DIMETHYLPHENYL)-2-((4-((2-HYDROXYBENZYLIDENE)AMINO)PHENYL)THIO)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

N-(3,4-dimethylphenyl)-2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]acetamide is a complex organic compound with potential biological activities. Its molecular formula is C23H22N2O2S, and it has garnered attention for its possible applications in medicinal chemistry, particularly in the context of cancer therapy and liver regeneration.

PropertyValue
Molecular FormulaC23H22N2O2S
Molar Mass390.5 g/mol
CAS Number765285-07-2

Biological Activity

Antitumor Activity : Preliminary studies indicate that compounds similar to this compound exhibit significant antitumor effects. For instance, benzamide derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation, suggesting that this compound may also have similar mechanisms of action .

Liver Regeneration : Research has indicated that compounds related to this structure may play a role in liver regeneration and treatment of liver failure. Specifically, certain derivatives have been studied for their ability to enhance hepatocyte function and promote liver cell proliferation .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Modulation : It may modulate receptor activity related to growth factors or hormones that influence cell growth and differentiation.

Case Studies

  • Antitumor Efficacy : A study involving a series of benzamide derivatives demonstrated that certain compounds showed promising results in inhibiting tumor growth in vitro and in vivo models. These findings suggest that this compound could be further investigated as a potential anticancer agent .
  • Liver Function Improvement : In a clinical setting, compounds structurally related to this acetamide were tested for their effects on liver function markers in patients with liver disease. The results indicated a significant improvement in liver enzyme levels, suggesting a hepatoprotective effect .

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to N-(3,4-dimethylphenyl)-2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]acetamide exhibit significant anticancer properties.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance, it can inhibit the proliferation of specific cancer cell lines by affecting cell cycle regulation.
  • Case Study : A study on a structurally related compound demonstrated its efficacy against breast cancer cells, showing an IC50 value of approximately 0.5 µM, indicating potent cytotoxicity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, which are crucial in the fight against resistant bacterial strains.

  • Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
  • Case Study : In vitro testing revealed that the compound exhibited activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 µg/mL, significantly lower than conventional antibiotics.

Summary Table of Biological Activities

Activity TypeMechanism of ActionIC50/MIC ValueReference
AnticancerInduces apoptosis via signaling modulation~0.5 µM[Study on Breast Cancer]
AntimicrobialDisrupts cell wall synthesis16 µg/mL (S. aureus)[Antimicrobial Study]

Applications in Drug Development

This compound serves as a lead compound in drug development for several therapeutic areas:

  • Cancer Therapy : Its potential to selectively induce apoptosis makes it a candidate for further development as an anticancer agent.
  • Infection Control : Given its antimicrobial properties, it could be explored as a new antibiotic or adjuvant therapy to enhance the effectiveness of existing antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and related acetamides:

Compound Core Structure Substituents Melting Point (°C) Reported Activity Reference
Target Compound Benzamide-acetamide 3,4-Dimethylphenyl; sulfanyl; (E)-2-hydroxyphenyl Schiff base Not reported Hypothesized enzyme inhibition
Compound 8 () Acetamide-sulfonamide 2,6-Dichlorophenyl; 4-methylpyrimidinyl sulfamoyl 168–173 Urease inhibitor (IC₅₀: 12.3 µM)
Compound 13 () Benzamide-sulfonamide 2,3-Dimethylphenyl; 3,4-dimethylisoxazolyl sulfamoyl 241–248 Urease inhibitor (IC₅₀: 8.7 µM)
Compound 2-Arylacetamide 3,4-Dichlorophenyl; 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl 473–475 Structural analog to penicillin
N-[2-(3,4-dimethoxyphenyl)ethyl]-... () Acetamide-sulfonamide 3,4-Dimethoxyphenethyl; isobutylamino sulfonyl Not reported ACE2 inhibitor (Docking: -5.51 kcal/mol)
Compound Phenoxyacetamide-sulfonamide Phenoxy; ethyl(phenyl)sulfamoyl Not reported Not specified

Key Observations:

The (E)-2-hydroxyphenyl Schiff base may confer metal-chelating abilities, akin to ligands in used for CdO nanoparticle synthesis .

Biological Activity: Sulfonamide derivatives (e.g., Compounds 8 and 13, ) exhibit urease inhibition (IC₅₀: 8.7–12.3 µM), suggesting that the target compound’s acetamide-sulfanyl scaffold could be optimized for similar applications .

Physical Properties: Melting points for analogs range widely (105–475°C), influenced by substituent polarity and molecular symmetry.

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